

# Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After BI-860585 Treatment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BI-860585

Cat. No.: B1192380

[Get Quote](#)

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Annexin V and Propidium Iodide (PI) staining with flow cytometry for the quantitative analysis of apoptosis induced by **BI-860585**, a potent mTORC1/2 inhibitor. This document includes detailed experimental protocols, guidelines for data presentation, and visual representations of the underlying signaling pathways and experimental workflow.

## Introduction to BI-860585 and Apoptosis

**BI-860585** is a selective inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.<sup>[1][2]</sup> The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in various cancers, contributing to tumor progression and resistance to therapy by inhibiting apoptosis.<sup>[1][3]</sup> mTOR exists in two distinct complexes, mTORC1 and mTORC2, both of which are targeted by **BI-860585**.<sup>[1]</sup> By inhibiting mTOR, **BI-860585** can disrupt this pro-survival signaling cascade, leading to the induction of programmed cell death, or apoptosis.<sup>[4][5][6]</sup>

The Annexin V/PI assay is a widely adopted method for detecting apoptosis.<sup>[7]</sup> In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a

calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.<sup>[8]</sup> Propidium iodide (PI) is a fluorescent DNA-binding dye that is excluded by the intact plasma membrane of live and early apoptotic cells.<sup>[9]</sup> It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their identification.

## Experimental Protocols

### Materials

- **BI-860585**
- Appropriate cancer cell line (e.g., one with a known dysregulation of the PI3K/AKT/mTOR pathway)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- DMSO (for dissolving **BI-860585**)
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- 6-well plates
- Flow cytometer

### Cell Seeding and Treatment

- Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Seed the cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow for 24 hours.

- Prepare a stock solution of **BI-860585** in sterile DMSO. Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1  $\mu$ M, 5  $\mu$ M, and 10  $\mu$ M). Include a vehicle control with the same final concentration of DMSO as the highest **BI-860585** concentration.
- Replace the culture medium with the medium containing the appropriate concentrations of **BI-860585** or vehicle control.
- Incubate the cells for the desired time points (e.g., 24 or 48 hours).[\[9\]](#)

## Cell Harvesting and Staining

- After the treatment period, collect both the floating cells (from the culture medium) and the adherent cells. To detach adherent cells, use a gentle method such as trypsinization. Combine the floating and adherent cells for each sample.
- Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[\[3\]](#)
- Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately  $1 \times 10^6$  cells/mL.
- To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[\[3\]](#)

## Flow Cytometry Analysis

- After incubation, add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour.
- Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and quadrants.
- For each sample, acquire a minimum of 10,000 events.

- Create a dot plot of FITC-Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
- Gate the populations corresponding to:
  - Live cells: Annexin V-negative and PI-negative (Lower Left Quadrant)
  - Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant)
  - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant)
  - Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant)

## Data Presentation

The following table summarizes hypothetical quantitative data obtained from the flow cytometry experiment. The results indicate a dose-dependent increase in the percentage of apoptotic cells following treatment with **BI-860585**.

| Treatment (24 hours)   | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
|------------------------|----------------|---------------------------|-----------------------------------|
| Vehicle Control (DMSO) | 95.2 ± 2.1     | 2.5 ± 0.8                 | 2.3 ± 0.5                         |
| BI-860585 (1 µM)       | 85.6 ± 3.5     | 8.9 ± 1.2                 | 5.5 ± 0.9                         |
| BI-860585 (5 µM)       | 62.3 ± 4.2     | 25.4 ± 2.8                | 12.3 ± 1.7                        |
| BI-860585 (10 µM)      | 35.8 ± 5.1     | 48.7 ± 3.9                | 15.5 ± 2.3                        |

Data are presented as mean ± standard deviation from three independent experiments.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for apoptosis analysis.



[Click to download full resolution via product page](#)

Caption: **BI-860585** mechanism of action in apoptosis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 Study of mTORC1/2 Inhibitor BI 860585 as a Single Agent or with Exemestane or Paclitaxel in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [benchchem.com](http://benchchem.com) [benchchem.com]
- 4. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bi-steric mTORC1 inhibitors induce apoptotic cell death in tumor models with hyperactivated mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [benchchem.com](http://benchchem.com) [benchchem.com]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis After BI-860585 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1192380#flow-cytometry-analysis-of-apoptosis-after-bi-860585-treatment>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)